molecular formula C15H15FN6O2S2 B1192485 CDKI-73 CAS No. 1421693-22-2

CDKI-73

Katalognummer B1192485
CAS-Nummer: 1421693-22-2
Molekulargewicht: 394.44
InChI-Schlüssel: GAIOPWBQKZMUNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CDKI-73 (also known as LS-007) is a potent inhibitor of cyclin-dependent kinases (CDKs), specifically CDK1, CDK2, CDK4, and CDK9 . It has been shown to induce apoptosis in cancer cells and inhibit the delivery of Rab11 vesicles to the plasma membrane, resulting in the accumulation of large multivesicular Rab11 endosomes near the cell periphery .


Molecular Structure Analysis

The molecular formula of CDKI-73 is C15H15FN6O2S2 . Unfortunately, the specific molecular structure is not provided in the available sources.


Chemical Reactions Analysis

CDKI-73 acts by inhibiting CDKs, which are crucial for cell cycle progression. It induces apoptosis in cancer cells, which is preceded by dephosphorylation of CDK9 and serine 2 of RNA polymerase II .


Physical And Chemical Properties Analysis

CDKI-73 has a molecular weight of 394.45 . It is stored at -20℃ for 3 years as a powder and at -80℃ for 2 years in solvent .

Wissenschaftliche Forschungsanwendungen

Treatment of Acute Myeloid Leukemia (AML)

CDKI-73 has been identified as a highly efficacious CDK9 inhibitor against acute myeloid leukemia (AML) . It has been tested against a panel of AML cell lines and samples derived from patients, showing promising results . CDKI-73 induced cancer cells to undergo apoptosis through the transcriptional downregulation of anti-apoptotic proteins Bcl-2, Mcl-1, and XIAP by majorly targeting CDK9 .

Treatment of MLL-AML

The most aggressive subtype of AML is MLL-AML, characterized by translocations of the mixed-lineage leukemia gene (MLL) and resistance to conventional chemotherapy . CDK9 plays a crucial role in MLL-driven oncogenic transcription, and hence, inhibiting the activity of CDK9 with CDKI-73 has been proposed as a promising strategy for the treatment of MLL-AML .

Selective Toxicity to Cancer Cells

CDKI-73 has shown more than 200-fold selectivity against primary leukemia cells when compared with normal CD34+ cells . This indicates that CDKI-73 could be a safer treatment option, causing less harm to healthy cells .

Oral Bioavailability

CDKI-73 is orally bioavailable, which makes it a convenient therapeutic agent . In MV4–11 xenograft mouse models, oral administration of CDKI-73 resulted in a marked inhibition of tumor growth and prolongation of animal life span without causing body weight loss and other overt toxicities .

Inhibition of Rab11 Cargo Delivery

CDKI-73 has been identified as a novel pharmacological inhibitor of Rab11 cargo delivery . Rab11 multivesicular endosomes play a crucial role in the trafficking of antimicrobial peptides and cytokines during an innate immune response .

Regulation of Innate Immune Secretion

CDKI-73 has been found to down-regulate the amount of innate immune cargo, including the antimicrobial peptide Drosomycin and pro-inflammatory cytokines interleukin-6 (IL-6) and tumor necrosis factor alpha (TNFα) . This suggests that CDKI-73 could be used to control inflammation .

Wirkmechanismus

Target of Action

CDKI-73, also known as Asnuciclib , is a potent inhibitor of cyclin-dependent kinases (CDKs), specifically CDK9 . CDK9 plays a crucial role in the transcription of oncogenes driven by the mixed-lineage leukemia gene (MLL), making it a promising target for the treatment of acute myeloid leukemia (AML) . CDKI-73 also inhibits CDK1 and CDK2 .

Mode of Action

CDKI-73 interacts with its primary target, CDK9, leading to the downregulation of RNAPII phosphorylation . This interaction results in the transcriptional downregulation of anti-apoptotic proteins such as Bcl-2, Mcl-1, and XIAP . The compound’s action on CDK9 thus leads to a decrease in the transcription of multiple oncogenes driven by MLL, inducing apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by CDKI-73 is the MLL-driven oncogenic transcription pathway . By inhibiting CDK9, CDKI-73 disrupts this pathway, leading to the downregulation of multiple leukemic oncogenes, including Mcl-1, Hoxa9, and Myc . This results in the induction of apoptosis in cancer cells .

Pharmacokinetics

CDKI-73 exhibits favorable pharmacokinetics, with high oral bioavailability . This property facilitates sustained in vivo activity, making CDKI-73 a promising candidate for oral administration in the treatment of AML .

Result of Action

The primary result of CDKI-73’s action is the induction of apoptosis in cancer cells . This is achieved through the transcriptional downregulation of anti-apoptotic proteins, primarily by targeting CDK9 . In addition, CDKI-73 has been shown to be relatively low toxic to the bone marrow cells of healthy donors .

Safety and Hazards

CDKI-73 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Eigenschaften

IUPAC Name

3-[[5-fluoro-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6O2S2/c1-8-13(25-15(18-2)20-8)12-11(16)7-19-14(22-12)21-9-4-3-5-10(6-9)26(17,23)24/h3-7H,1-2H3,(H,18,20)(H2,17,23,24)(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIOPWBQKZMUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC)C2=NC(=NC=C2F)NC3=CC(=CC=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Asnuciclib

CAS RN

1421693-22-2
Record name Asnuciclib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421693222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Asnuciclib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/235XBY3N9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of (Z)-3-(dimethylamino)-2-fluoro-1-(4-methyl-2-(methylamino)thiazol-5-yl)prop-2-en-1-one (1 mmol) and 3-guanidinobenzenesulfonamide (2 mmol) in 2.5 mL 2-methoxylethanol was heated at 140° C. for 45 minutes under microwave radiation. The mixture was purified by column chromatography using EtOAc/PE or EtOAc/MeOH to yield the titled compound as yellow solid.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.